molecular formula C9H14O B1266257 2-Allylcyclohexanone CAS No. 94-66-6

2-Allylcyclohexanone

Cat. No. B1266257
CAS RN: 94-66-6
M. Wt: 138.21 g/mol
InChI Key: UPGHEUSRLZSXAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-allylcyclohexanone and its derivatives has been explored through various methods. A notable approach involves the preparation of cis- and trans-3-allylcyclohexanol derivatives, leading to the synthesis of 2-allylcyclohexanone via the reactivity of these alcohols (Macrosson, Martin, Parker, & Penrose, 1968). Another method describes the polymerization of 2-allyl-1-methylenecyclohexane, showcasing the compound's capability to undergo polymerization (Butler & Miles, 1966).

Molecular Structure Analysis

The molecular structure of 2-allylcyclohexanone derivatives has been confirmed through spectroscopic methods such as IR and NMR, providing insights into the compound's structural features and its transformations in various chemical reactions (Feng, 2009).

Chemical Reactions and Properties

2-Allylcyclohexanone undergoes various chemical reactions, including epoxidation and oxidation processes, demonstrating its reactivity and versatility. For instance, its oxidation by benzonitrile-hydrogen peroxide leads to the formation of keto epoxide, whereas oxidation by peroxyacetic acid yields a different product, showcasing the compound's selective reactivity (Payne, 1962).

Scientific Research Applications

Thermodynamically Controlled Deracemization

2-Allylcyclohexanone has been used in a modified thermodynamically controlled deracemization process. This method significantly improved the yield and enantiomeric excess (ee) of the R-isomer of 2-allylcyclohexanone, achieving 93% ee in 72% yield. This advancement has applications in the asymmetric synthesis of compounds like (R)-(-)-epilachnene, a defensive compound from the Mexican bean beetle (Kaku et al., 2004).

Allyl-Zinc Reagents in Synthesis

The compound has also been utilized in the reaction with allyl-zinc reagents and α-chloronitroso compounds. This reaction provides O-allylcyclohexanone oximes in high yields, showcasing an ene type reaction followed by zinc halide elimination. This methodology demonstrates the versatility of 2-allylcyclohexanone in organic synthesis (Filip & Sewald, 2005).

Palladium-Catalyzed Allylic Alkylation

In the realm of catalysis, 2-allylcyclohexanone is a substrate in the palladium-catalyzed reorganization of enol allyl carbonates. This reaction has been shown to produce allylated ketones asymmetrically with high enantioselectivity. Such applications are significant in creating quaternary centers in various ketones, which is a challenging task in synthetic chemistry (Trost & Xu, 2005).

Diastereoselective Reduction of Cyclohexanone Derivatives

In another study, the diastereoselective reduction of 2-allyl-2-carboalkoxycyclohexanones with boron hydrides was investigated. This research provides insights into the selective reduction process of ketone carbonyl faces, yielding products like trans-2-allyl-2-carboethoxycyclohexanol in significant diastereomeric excess. Such findings are crucial for understanding and improving stereochemical control in organic reactions (Fraga et al., 2004).

Construction of Tricyclic Cores in Alkaloids

Additionally, 2-allylcyclohexanone has been used in the construction of the tricyclic A-B-C core of Veratrum alkaloids. This involves a sequence of reactions including organocatalyzed allylation, Robinson annulation, and Rh-mediated cyclization. This research demonstrates the compound's utility in complex natural product synthesis (Taber & Berry, 2013).

Safety And Hazards

2-Allylcyclohexanone is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

2-prop-2-enylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGHEUSRLZSXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883283
Record name Cyclohexanone, 2-(2-propen-1-yl)-
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Molecular Weight

138.21 g/mol
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Product Name

2-Allylcyclohexanone

CAS RN

94-66-6
Record name 2-Allylcyclohexanone
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Record name Cyclohexanone, 2-(2-propen-1-yl)-
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Record name 2-Allylcyclohexanone
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Record name Cyclohexanone, 2-(2-propen-1-yl)-
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Record name Cyclohexanone, 2-(2-propen-1-yl)-
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Record name 2-allylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

Into a 2 liter round bottom flask, equipped with Dean-Stark water separator, cyclohexanone (186 g, 1.90 moles, Aldrich) was dissolved in 1 liter toluene, and then pyrrolidine (292 g, 4.1 moles) was added. The mixture was brought to reflux overnight, during which 55 mL of water was collected. After switching to a distillation head, excess pyrrolindine and toluene were distilled off (1.2 liter). When most of the volatiles had been removed, aspirator vacuum was applied to assist in removal of residual toluene. In the same flask, the residue was dissolved in 1.2 liter of acetonitrile. Allyl bromide (305 g, 2.5 moles) was added dropwise. The mixture was heated slowly to gentle reflux overnight. After distilling off most of the acetonitrile and cooling, 1.2 liter of water was added and heated to reflux for 30 minutes. Extracted with ether after the mixture was cooled (200 mL×3). Combined ether layer was dried over sodium sulfate. The crude product, after removing the solvent, was purified by vacuum distillation: 73-78° C., 6.7 mmHg, Yield: 156 grams (59% for two steps). See also, Stork et al., J. American Chem. Soc., 85:207-222 (1963), and Johnson et al., J. American Chem. Soc., 88:149-159 (1966).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
292 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
305 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

EX-6a) A suspension of potassium t-butoxide (200 g, 1.78 mol) in toluene which was cooled to 0° C. in an ice bath under N2 was treated with cyclohexanone (157 g, 1.60 mol). To the reaction mixture was slowly added allyl bromide (194 g, 1.60 mol) over a 2 hour period. The reaction was warmed to room temperature over 5 hours. The reaction was then poured into EtOAc (400 mL) and washed once with 10% potassium hydrogen sulfate (250 mL). The organic solution was then washed with brine (3×200 mL), dried over magnesium sulfate, and evaporated under reduced pressure. The resulting oil was then chromatographed to yield 158.4 g (71.6%) of 2-allyl cyclohexanone as an oil.
Quantity
200 g
Type
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Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
157 g
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194 g
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Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
71.6%

Synthesis routes and methods III

Procedure details

A solution of cyclohexanone (98.1 g, 1 mol), allyl alcohol (127.8 g, 2.2 mol), dimethoxypropane (114.6 g, 1.1 mol), and PTSA.H2O (0.1 g, 0.5 mmol) in toluene (0.51) was heated at reflux in a flask equipped with a microdistillation column (30×2.5 cm, filled with Raschig rings). After collecting the fractions distilling at 25-60° C. and 60-110° C., the residue (120 g) was distilled using a 10 cm-Vigreux-column (0.07-0.06 mbar, head temperature: 57° C.) giving 2-allylcyclohexanone (99.1 g, 72%).
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
127.8 g
Type
reactant
Reaction Step One
Quantity
114.6 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
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0.1 g
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Allylcyclohexanone
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
347
Citations
GB Payne - Tetrahedron, 1962 - Elsevier
Oxidation of 2-allylcyclohexanone by benzonitrile-hydrogen peroxide gave the expected keto epoxide (III). In contrast, oxidation by peroxyacetic acid afforded the Baeyer-Villiger product…
Number of citations: 254 www.sciencedirect.com
H Onoue, I Moritani, SI Murahashi - Tetrahedron Letters, 1973 - Elsevier
… The ether extract was washed with aqueous NaOH to remove phenol, concentrated and dist:';ed to give a colorless liquid (79-122"/19 mn, 12 g), a mixture of 2-allylcyclohexanone (70 %…
Number of citations: 70 www.sciencedirect.com
GB Butler, ML Miles - Polymer Engineering & Science, 1966 - Wiley Online Library
… The first two steps in the above set of reactions were carried out using the procedure of VanderWerf and Lemmerman, (10) and 2-allylcyclohexanone was obtained in a reasonably good …
NB Lorette, WL Howard - The Journal of Organic Chemistry, 1961 - ACS Publications
… 2-allylcyclohexanone. Gas … to 2-allylcyclohexanone. The pyrolysis of the ketal and subsequent rearrangement of the etherthus result in a 98% yield of 2-allylcyclohexanone. …
Number of citations: 59 pubs.acs.org
H Kaku, N Okamoto, A Nakamaru, T Tsunoda - Chemistry letters, 2004 - journal.csj.jp
… Based on this finding, an improved method was developed, by which 2-allylcyclohexanone was converted to the R-isomer of 93% ee in 72% yield. As an application of the method, (R)-(…
Number of citations: 12 www.journal.csj.jp
M Braun, P Meletis, M Fidan - Organic Syntheses, 2003 - Wiley Online Library
Abstract Tris (dibenzylideneacetone)‐dipaldium (0)‐chloroform adduct (S)‐(‐)‐5, 5'‐Dichloro‐6, 6'‐dimethoxy‐2, 2'‐bis (diphenylphosphine)‐1, 1'‐biphenyl Lithium chloride Allyl methyl …
Number of citations: 18 onlinelibrary.wiley.com
I Shimizu, J Tsuji - Journal of the American Chemical Society, 1982 - ACS Publications
… GLC analysis showed the formation of 2-methyl-2-cyclohexenone (2a) in 85% yield with a small amount of 2-methyl-2-allylcyclohexanone(3a). Results of experiments under different …
Number of citations: 127 pubs.acs.org
T Tsuda, Y Chujo, S Nishi, K Tawara… - Journal of the American …, 1980 - ACS Publications
… mixture showed theformation of 2-allylcyclohexanone in a yield of 96% (eq 1). Table I … )4 and RhCl(PPh3)3 also caused the decarboxylation of 1 to produce 2-allylcyclohexanone. …
Number of citations: 278 pubs.acs.org
NS Involving, P Allylpalladium - … CHEMISTRY FOR ORGANIC … - Wiley Online Library
… [1] In addition to the allylation of malonate, the reaction of cyclohexanone enamine with π-allylpalladium chloride gave 2-allylcyclohexanone after hydrolysis.[1] The discovery of the …
Number of citations: 2 onlinelibrary.wiley.com
M Toyota, T Wada, M Ihara - The Journal of Organic Chemistry, 2000 - ACS Publications
… The common synthetic intermediate 5 was prepared from 2-allylcyclohexanone (4) with 98% ee using d'Angelo's asymmetric Michael addition. A series of functional group modifications …
Number of citations: 85 pubs.acs.org

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